molecular formula C8H8BrNO3 B186725 2-Amino-5-bromo-4-methoxybenzoic acid CAS No. 169045-04-9

2-Amino-5-bromo-4-methoxybenzoic acid

Cat. No.: B186725
CAS No.: 169045-04-9
M. Wt: 246.06 g/mol
InChI Key: YTAASTFSTXYEIX-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzoic acid core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of bromine or bromine-containing reagents, nitrating agents such as nitric acid, and reducing agents like iron or tin in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted benzoic acids
  • Nitrobenzoic acids
  • Biaryl compounds

Scientific Research Applications

2-Amino-5-bromo-4-methoxybenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The amino and bromine groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-bromo-4-methoxybenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzoic acid core. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable in various synthetic and research applications .

Properties

IUPAC Name

2-amino-5-bromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAASTFSTXYEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599312
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169045-04-9
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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